molecular formula C12H20N2O7 B566082 (2R,3R,4S)-3-Acetylamino-4-amino-2-[(1R,2R)-2,3-dihydroxy-1-methoxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid CAS No. 475483-21-7

(2R,3R,4S)-3-Acetylamino-4-amino-2-[(1R,2R)-2,3-dihydroxy-1-methoxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid

Cat. No. B566082
CAS RN: 475483-21-7
M. Wt: 304.299
InChI Key: ZVTSCVVRXOGDLU-CNYIRLTGSA-N
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Description

(4S,5R,6R)-5-Acetamido-4-amino-6-((1R,2R)-2,3-dihydroxy-1-methoxypropyl)-5,6-dihydro-4H-pyran-2-carboxylic Acid is an intermediate in the preparation of Neuraminic Acid and its derivatives.

Scientific Research Applications

  • Synthetic Applications : This compound has been utilized in synthetic chemistry, particularly in the enantiospecific synthesis of related pyran compounds. For example, Deschenaux et al. (1989) reported the synthesis of enantiomers of 6-ethyl-3,4-dihydro-2-methyl-4-oxo-2H-pyran-5-carboxylic acid from related 3-hydroxybutanoates, highlighting the compound's utility in producing stereoisomers with high enantiomeric excess (Deschenaux, Kallimopoulos, Stoeckli-Evans, & Jacot‐Guillarmod, 1989).

  • Antiviral Research : This compound and its analogues have been explored for their antiviral properties, particularly against influenza virus. Andrews et al. (1999) synthesized analogues of Zanamivir, a known antiviral drug, showing potent inhibition of influenza virus sialidases and good antiviral activity in vitro (Andrews, Cherry, Humber, Jones, Keeling, Martin, Shaw, & Swanson, 1999).

  • Medical Chemistry : Compounds structurally related to this pyran compound have been synthesized and tested for various medical applications, including local anesthetic and anti-inflammatory activities. Mosti et al. (1994) described the synthesis of ethyl or methyl 6-substituted 3-(benzoylamino)-2-oxo-2H-pyran-5-carboxylates showing significant local anesthetic and anti-inflammatory properties (Mosti, Menozzi, Schenone, D'Amico, Falciani, & Rossi, 1994).

  • Corrosion Inhibition : Pyran derivatives have been investigated for their potential in corrosion inhibition. Saranya et al. (2020) conducted a study on pyran derivatives for their efficiency in inhibiting corrosion of mild steel, demonstrating significant inhibition efficiencies and suggesting the utility of these compounds in industrial applications (Saranya, Benhiba, Anusuya, Subbiah, Zarrouk, & Chitra, 2020).

  • Antioxidative and Antihypertensive Properties : Compounds structurally related to this pyran derivative have been isolated from natural sources and studied for their antioxidative and antihypertensive properties. Maneesh and Chakraborty (2018) isolated O-heterocyclic analogues from the seaweed Sargassum wightii, demonstrating significant ACE inhibitory potential and antioxidant properties (Maneesh & Chakraborty, 2018).

  • Polymer Science : Polymeric forms of pyran derivatives have been synthesized and tested for their potential as antitumor agents. Han et al. (1990) synthesized poly[3,4-dihydro-2H-pyran)-alt-(maleic acid)] and its derivatives, assessing their cytotoxicities and antitumor activities, indicating their possible use in cancer treatment (Han, Choi, Kim, Cho, Lee, & Shim, 1990).

properties

IUPAC Name

(2R,3R,4S)-3-acetamido-4-amino-2-[(1R,2R)-2,3-dihydroxy-1-methoxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O7/c1-5(16)14-9-6(13)3-8(12(18)19)21-11(9)10(20-2)7(17)4-15/h3,6-7,9-11,15,17H,4,13H2,1-2H3,(H,14,16)(H,18,19)/t6-,7+,9+,10+,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTSCVVRXOGDLU-CNYIRLTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C=C(OC1C(C(CO)O)OC)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)OC)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R,4S)-3-Acetylamino-4-amino-2-[(1R,2R)-2,3-dihydroxy-1-methoxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R,4S)-3-Acetylamino-4-amino-2-[(1R,2R)-2,3-dihydroxy-1-methoxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid
Reactant of Route 2
(2R,3R,4S)-3-Acetylamino-4-amino-2-[(1R,2R)-2,3-dihydroxy-1-methoxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid
Reactant of Route 3
(2R,3R,4S)-3-Acetylamino-4-amino-2-[(1R,2R)-2,3-dihydroxy-1-methoxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid
Reactant of Route 4
(2R,3R,4S)-3-Acetylamino-4-amino-2-[(1R,2R)-2,3-dihydroxy-1-methoxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid
Reactant of Route 5
(2R,3R,4S)-3-Acetylamino-4-amino-2-[(1R,2R)-2,3-dihydroxy-1-methoxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid
Reactant of Route 6
(2R,3R,4S)-3-Acetylamino-4-amino-2-[(1R,2R)-2,3-dihydroxy-1-methoxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid

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